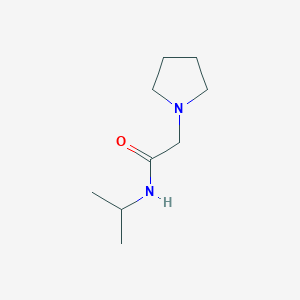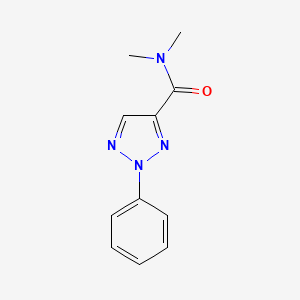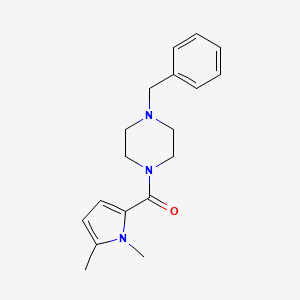![molecular formula C17H14ClF3N2O2 B7517911 4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7517911.png)
4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide, also known as CTB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamides and has been studied for its potential therapeutic effects on various diseases.
作用機序
The exact mechanism of action of 4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is not fully understood, but it is believed to act on the endocannabinoid system. 4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has been shown to bind to the cannabinoid receptor CB1 and CB2, which are involved in the regulation of pain, inflammation, and immune function. 4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide also inhibits the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids.
Biochemical and Physiological Effects:
4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It also has analgesic and antinociceptive effects by reducing pain sensitivity. In addition, 4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the advantages of using 4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide in lab experiments is its high potency and selectivity for the endocannabinoid system. It also has a relatively long half-life, which allows for sustained effects. However, one limitation is that it can be difficult to obtain and is relatively expensive compared to other compounds.
将来の方向性
There are several future directions for the study of 4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide. One area of interest is its potential use in the treatment of chronic pain and inflammation. Another area of interest is its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of 4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide and its effects on different systems in the body.
In conclusion, 4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential therapeutic effects. It has anti-inflammatory, analgesic, and antinociceptive properties and has been studied for its potential use in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with N-(2-bromoethyl)acetamide in the presence of sodium hydride. The resulting product is then treated with 4-(dimethylamino)pyridine and benzoyl chloride to obtain 4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide. The overall yield of this method is around 60%.
科学的研究の応用
4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential therapeutic effects on various diseases. It has been shown to have anti-inflammatory, analgesic, and antinociceptive properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurological disorders.
特性
IUPAC Name |
4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O2/c1-10(24)22-9-11-2-4-12(5-3-11)16(25)23-13-6-7-15(18)14(8-13)17(19,20)21/h2-8H,9H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMIVGCAMUZHFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(acetamidomethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B7517838.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517846.png)

![4-(3-chlorophenyl)-N-[3-(dimethylamino)propyl]piperazine-1-carboxamide](/img/structure/B7517863.png)
![N-[(2-chlorophenyl)methyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517865.png)
![N-[1-(2-methylphenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7517870.png)
![3-(Benzimidazol-1-yl)-1-methyl-1-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B7517880.png)


![N-cyclopentyl-2-[[5-(1,1-dioxothiolan-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7517903.png)
![[6-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxohexyl]urea](/img/structure/B7517912.png)

![N-(2-morpholin-4-yl-1-phenylethyl)-2-(4-oxo-5-thiophen-2-ylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7517932.png)
